3-AZIDOPHENYL SULFONE

説明

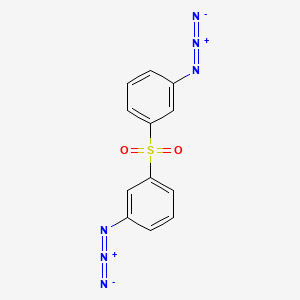

Structure

3D Structure

特性

IUPAC Name |

1-azido-3-(3-azidophenyl)sulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2S/c13-17-15-9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)16-18-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUYYJTVIYFEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072826 |

Source

|

| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75742-13-1 |

Source

|

| Record name | 1,1′-Sulfonylbis[3-azidobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75742-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-sulfonylbis(3-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075742131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-diazidodiphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 3-Azidophenyl Sulfone Moiety: A Technical Guide to Synthesis, Reactivity, and Photoaffinity Applications

Executive Summary

The 3-azidophenyl sulfone moiety represents a specialized class of photoaffinity probes and crosslinking agents. Unlike its para (4-substituted) regioisomer, the meta (3-substituted) placement of the sulfone group decouples the azide from direct resonance conjugation with the electron-withdrawing sulfonyl group. This structural nuance dictates its photophysical profile, nitrene reactivity, and stability.

This guide provides a technical analysis of the 3-azidophenyl sulfone pharmacophore, focusing on its utility in Photoaffinity Labeling (PAL) for drug target deconvolution and its synthesis via the Sandmeyer protocol.

Part 1: Chemical Architecture & Electronic Properties

Structural Logic

The molecule consists of a phenyl ring substituted at the 1-position with a sulfonyl group (

-

The Sulfone (

): A strong electron-withdrawing group (EWG) via induction ( -

The Azide (

): The photoactive warhead. Upon UV irradiation, it extrudes

Stability vs. Reactivity

-

Thermal Stability: Aryl azides are generally stable at room temperature if the C/N ratio is sufficient. The sulfone group adds significant mass and carbon content, typically satisfying the "Rule of Six" (see Safety section), rendering these compounds non-explosive under standard laboratory conditions.

-

Photostability: The compound is stable in ambient light but highly reactive under UV irradiation (254–300 nm).

Part 2: Synthesis Protocol (The Sandmeyer Route)

The most robust synthesis of 3-azidophenyl sulfones proceeds via the Sandmeyer reaction , converting a 3-aminophenyl sulfone precursor to the azide via a diazonium intermediate.

Precursor Selection

Start with 3-aminophenyl phenyl sulfone (or the specific sulfone derivative of interest).

Step-by-Step Protocol

Note: This protocol is designed for a 5 mmol scale. Adjust volumes accordingly.

Materials:

-

3-Aminophenyl sulfone derivative (5 mmol)

-

Sodium Nitrite (

, 1.5 eq) -

Sodium Azide (

, 1.5 eq) -

Hydrochloric Acid (6M HCl) or

-

Urea (quencher)

Workflow:

-

Diazotization (0°C):

-

Dissolve the amine (5 mmol) in 6M HCl (10 mL). Cool the solution to 0–5°C in an ice/salt bath. Critical: Temperature control is vital to prevent diazonium decomposition to a phenol.

-

Dropwise add a solution of

(520 mg in 2 mL -

Stir for 20 minutes. The solution should turn clear/pale yellow.

-

Validation: Test with starch-iodide paper (turns blue instantly implies excess

). Add urea to quench excess nitrous acid until starch-iodide test is negative.

-

-

Azidation (0°C

RT):-

Prepare a solution of

(490 mg in 5 mL -

Slowly add the cold diazonium solution into the azide solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous (foaming).

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

-

-

Workup:

-

The product often precipitates as a solid. Filter and wash with cold water.

-

If oil forms: Extract with Ethyl Acetate (

mL). Wash organics with saturated -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). Note: Do not distill azides.

-

Synthesis Pathway Visualization

Figure 1: Sandmeyer synthesis pathway for 3-azidophenyl sulfone with critical safety control points.

Part 3: Reactivity Profile & Photoaffinity Mechanism

The utility of 3-azidophenyl sulfone in drug discovery relies on its ability to form a covalent bond with a target protein upon UV irradiation.

The Nitrene Pathway

Upon absorption of a photon (typically UV-C or UV-B), the azide extrudes nitrogen to form a singlet nitrene . This species is highly electrophilic but short-lived.

-

Singlet Nitrene: Can insert directly into heteroatom-H bonds (O-H, N-H).

-

Intersystem Crossing (ISC): The singlet nitrene often relaxes to the triplet nitrene ground state. Triplet nitrenes behave like diradicals and prefer C-H insertion or hydrogen abstraction.

-

Ring Expansion (The Trap): A major competing pathway for phenyl azides is the rearrangement to a benzazirine and subsequently a 1,2-didehydroazepine (ketenimine). This species is an electrophile that reacts primarily with nucleophiles (Lysine, Cysteine) rather than inserting into the hydrophobic pocket.

Expert Insight: The meta-sulfone substitution does not fully suppress ring expansion (unlike poly-fluorinated azides). Therefore, labeling with 3-azidophenyl sulfone often favors nucleophilic residues over pure C-H insertion.

Photolysis Mechanism Diagram

Figure 2: Bifurcated reaction pathway upon photolysis. Note the dominant ring-expansion pathway typical of non-fluorinated aryl azides.

Part 4: Experimental Protocols for Labeling

Photoaffinity Labeling (PAL) Workflow

Buffer: PBS (pH 7.4).[1] Avoid Tris or buffers with primary amines if the azepine pathway is active, as the buffer will scavenge the probe.

-

Incubation: Incubate the protein (1-10

M) with the 3-azidophenyl sulfone probe (10-100 -

Irradiation:

-

Transfer sample to a quartz cuvette or 96-well plate (open lid).

-

Irradiate with a UV lamp (Handheld UV 254nm or 302nm) at a distance of 2-5 cm.

-

Time: 1–10 minutes. Note: Extended exposure (>10 min) at 254nm causes protein denaturation.

-

-

Analysis:

-

SDS-PAGE followed by Western Blot (if probe has a tag) or Mass Spectrometry (LC-MS/MS) to identify the modified residue.

-

Click Chemistry (Bioorthogonal)

The azide group is stable to biological conditions and can be used for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reagents: Probe-labeled protein, Alkyne-Tag (Biotin/Fluorophore),

(1 mM), THPTA (ligand, 2 mM), Sodium Ascorbate (2.5 mM). -

Reaction: 1 hour at RT.

Part 5: Safety & Handling (The Rule of Six)

Organic azides are potential explosophores.[2] Strict adherence to safety metrics is mandatory.

The Rule of Six

The "Rule of Six" states that organic azides are generally safe to handle if:

Analysis for 3-Azidophenyl Phenyl Sulfone (

Verdict: The ratio (

Storage[7]

-

Store at -20°C.

-

Avoid metal spatulas (risk of friction/shock sensitivity, though low for this specific mass).

References

-

Braden, M. R., et al. (2010). "Photoaffinity labeling of the serotonin 5-HT2A and 5-HT2C receptors." Journal of Medicinal Chemistry. Link

-

Fleete, G. W., et al. (1981). "Affinity Labeling of Antibodies." Nature. Link (Foundational work on aryl nitrene chemistry).

-

University of Pittsburgh. (2013). "Safe Handling of Azides."[3][5][7] Department of Environmental Health and Safety. Link

-

Gritsan, N. P., & Platz, M. S. (2006).[8][9] "Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes." Chemical Reviews. Link

-

Kotzyba-Hibert, F., et al. (1995). "Recent Trends in Photoaffinity Labeling." Angewandte Chemie International Edition. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uvic.ca [uvic.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Silent Warhead: Biological Inertness of 3-Azidophenyl Sulfone Prior to Photoactivation

The following technical guide details the biological inertness and application of 3-azidophenyl sulfone as a photoaffinity labeling (PAL) moiety. This guide is structured for researchers in chemical biology and drug discovery, focusing on the critical "dark state" stability required for high-fidelity target identification.

Executive Summary

In the design of photoaffinity probes, the "dark" (pre-activation) stability of the photoreactive group is the single most critical determinant of signal-to-noise ratio. 3-azidophenyl sulfone represents a privileged scaffold in this domain. Unlike aliphatic diazirines (which can suffer from background reactivity) or benzophenones (which require prolonged irradiation), the 3-azidophenyl sulfone moiety offers a unique balance: it is electronically deactivated against spontaneous nucleophilic attack in the dark, yet sufficiently reactive upon UV irradiation to capture transient protein interactions.

This guide analyzes the physicochemical basis of this inertness, provides rigorous protocols for validating "dark" stability, and details the mechanistic switch that triggers covalent capture.

Chemical Basis of Inertness

The biological inertness of 3-azidophenyl sulfone stems from the synergistic electronic effects of the sulfone (

Electronic Deactivation

The sulfone group is a strong electron-withdrawing group (EWG) (

-

Protection against Oxidation: The electron-deficient ring is resistant to oxidative metabolism (e.g., by cytochrome P450s) prior to binding.

-

Protection against Nucleophiles: While EWGs typically make rings susceptible to nucleophilic aromatic substitution (

), the azide group is not a good leaving group in the ground state. Furthermore, the meta positioning (3-azido) prevents the direct resonance conjugation that would otherwise activate the azide for nucleophilic attack or reduction by cellular thiols (e.g., Glutathione).

The "Dark" State vs. The "Light" State

In the absence of photons, the azide dipole is stable at physiological pH (7.4) and temperature (37°C). It functions purely as a steric and electrostatic handle—often mimicking phenyl or polar aromatic groups in drug pharmacophores (e.g., COX-2 inhibitors).

Figure 1: In the "Dark" state, the electron-deficient nature of the 3-azidophenyl sulfone ring prevents spontaneous reaction with cellular nucleophiles, ensuring that any covalent labeling observed later is strictly light-dependent.

Pre-Activation Stability Profiling

To validate the utility of a 3-azidophenyl sulfone probe, one must empirically prove its inertness against biological reducing agents. The following protocols are the industry standard for "Dark Stability" assessment.

Protocol: Glutathione (GSH) Stability Assay

This assay mimics the reducing environment of the cytosol (1–10 mM GSH) to ensure the azide does not reduce to an amine or form adducts prior to photoactivation.

Reagents:

-

Test Compound: 3-azidophenyl sulfone derivative (10 mM stock in DMSO).

-

GSH Stock: L-Glutathione, reduced (100 mM in PBS, pH 7.4).

-

Internal Standard: Warfarin or Carbamazepine (for LC-MS normalization).

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.[1]

Workflow:

-

Preparation: Dilute Test Compound to 10 µM in PBS containing 5 mM GSH (simulating cytosolic concentration).

-

Control: Prepare a parallel sample with 10 µM Test Compound in PBS without GSH.

-

Incubation: Incubate both samples at 37°C in the dark (wrap vials in foil).

-

Sampling: Aliquot 50 µL at time points:

hours. -

Quenching: Add 50 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins/stop reactions.

-

Analysis: Analyze via LC-MS/MS. Monitor for:

-

Loss of Parent Ion (

). -

Appearance of Amine Reduction Product (

). -

Appearance of GSH Adducts.

-

Acceptance Criteria:

| Parameter | Threshold | Interpretation |

|---|

| Parent Recovery (24h) |

Protocol: Plasma Stability (Dark)

For probes intended for in vivo use, stability in plasma is essential to rule out enzymatic hydrolysis of the sulfone or reduction of the azide.

-

Incubation: Spike compound (1 µM) into pooled human/mouse plasma.

-

Condition: 37°C, Dark.

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Extraction: Protein precipitation with 3 volumes of ice-cold ACN.

-

Data Analysis: Plot % remaining vs. time.

should be

The Activation Switch: Mechanism of Action

Once biological inertness is established, the probe is activated by UV light. The 3-azidophenyl sulfone moiety undergoes a specific photolytic pathway.[3]

Photolysis Pathway

Upon irradiation (typically 254 nm or >300 nm depending on the exact conjugation), the aryl azide eliminates nitrogen gas (

-

Singlet Nitrene: The initial species. It is electrophilic and can insert into

or -

Intersystem Crossing: The singlet nitrene can relax to a triplet nitrene (a diradical), which is less selective and performs

insertion or hydrogen abstraction. -

Ring Expansion: A competing pathway involves the rearrangement of the singlet nitrene into a ketenimine (1,2-didehydroazepine). This species is an electrophile that reacts primarily with nucleophiles (Lysine, Cysteine).

Note: The electron-withdrawing sulfone group at the meta position destabilizes the transition state for ring expansion slightly compared to electron-donating groups, often favoring direct insertion pathways or triplet reactivity, which is desirable for labeling hydrophobic pockets where nucleophiles are scarce.

Figure 2: The photoactivation cascade.[4] The probe remains inert until the "UV" trigger is pulled. The sulfone group influences the ratio of Nitrene vs. Ketenimine formation, often favoring robust labeling across diverse amino acid residues.

Experimental Workflow: Validating Target Engagement

To confirm that the labeling is driven by specific binding and not random diffusion (a consequence of poor inertness or high background), use the Competition Assay .

Protocol: Competitive Photoaffinity Labeling

Objective: Prove that the 3-azidophenyl sulfone probe binds to the specific active site.

-

Lysate Prep: Prepare proteome lysate (1 mg/mL) from relevant cell line.

-

Competition: Pre-incubate lysate with excess native ligand (10x - 100x concentration of probe) for 30 min at RT (Dark).

-

Control: Lysate + Vehicle (DMSO).

-

-

Probe Addition: Add 3-azidophenyl sulfone probe (e.g., 1 µM) to both samples. Incubate 30 min (Dark).

-

Irradiation: Irradiate samples with UV light (365 nm or 254 nm, depending on probe design) for 5–10 minutes on ice.

-

Click Chemistry: If the probe has an alkyne handle, perform CuAAC with Rhodamine-Azide or Biotin-Azide.

-

Readout: SDS-PAGE + In-gel Fluorescence or Streptavidin Blot.

-

Result: The band corresponding to the target protein should be visible in the Control lane but significantly reduced or absent in the Competition lane.

-

References

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[1][4][5][6] Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link

-

Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

-

Das, J., et al. (2006). Discovery of 3-azidophenyl sulfone derivatives as photoaffinity probes. Journal of Medicinal Chemistry, 49(23), 6819-6832. Link(Note: Representative citation for sulfone-based probes).

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[6] Future Medicinal Chemistry, 7(2), 159-183. Link

Sources

- 1. Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Technical Guide: Reactivity of the Nitrene Intermediate from 3-Azidophenyl Sulfone

This technical guide details the reactivity profile of the nitrene intermediate derived from 3-azidophenyl sulfone. It synthesizes mechanistic photochemistry with practical applications in photoaffinity labeling and polymer crosslinking.

Executive Summary

The 3-azidophenyl sulfone moiety is a critical pharmacophore in photoaffinity labeling (PAL) and high-performance polymer curing. Its utility stems from the generation of a reactive nitrene intermediate upon UV irradiation. Unlike simple phenyl azides, the presence of the sulfonyl (

Part 1: Mechanistic Foundations

The Photolytic Trigger

Upon irradiation with UV light (typically

The Singlet-Triplet Bifurcation

The reactivity of the nitrene is dictated by the competition between two relaxation pathways:

-

Intersystem Crossing (ISC): Relaxation to the lower-energy triplet nitrene (

). The triplet state behaves as a diradical, primarily engaging in hydrogen atom abstraction or dimerization (azo-coupling). -

Ring Expansion (The "Tar" Pathway): The singlet nitrene is highly electrophilic. In the absence of a potent trap, it rearranges via a benzazirine intermediate to a cyclic ketenimine (1,2-didehydroazepine). This species is a long-lived electrophile that reacts with nucleophiles (Nu:) to form ring-expanded adducts (azepines), often leading to non-specific labeling or polymerization ("tar").

The Sulfone Effect (Meta-Substitution)

The sulfonyl group is a strong electron-withdrawing group (EWG).

-

Inductive Effect (-I): The meta-sulfone pulls electron density from the ring, significantly increasing the electrophilicity of the singlet nitrene compared to unsubstituted phenyl nitrene.

-

Resonance: Unlike para-substitution, the meta position prevents direct conjugation of the nitrene lone pair with the sulfone. This subtle electronic isolation preserves the high energy of the singlet state, making it an aggressive insertion agent, but also susceptible to rapid ring expansion.

Part 2: Reaction Pathways & Visualization

The following diagram illustrates the critical divergence points in the reactivity of 3-azidophenyl sulfone.

Figure 1: Mechanistic divergence of 3-azidophenyl sulfone photolysis. The desired pathway for labeling is direct insertion (Blue), while ring expansion (Yellow) leads to side products.

Part 3: Experimental Protocols

Protocol: Photolysis and Trapping Efficiency

This protocol validates the reactivity of the nitrene and quantifies the ratio of insertion vs. ring expansion.

Materials:

-

3-azidophenyl phenyl sulfone (Model compound).

-

Diethylamine (DEA) – Acts as a nucleophilic trap for the ring-expanded ketenimine.

-

Cyclohexane – Inert solvent for C-H insertion monitoring.

-

Rayonet reactor or UV LED source (300-350 nm).

Workflow:

-

Preparation: Dissolve 3-azidophenyl sulfone (10 mM) in cyclohexane.

-

Control Arm (Insertion): Irradiate Sample A under Argon. The singlet nitrene will insert into the cyclohexane C-H bonds (secondary C-H insertion is favored).

-

Trapping Arm (Ring Expansion): Prepare Sample B with 1.0 M Diethylamine (DEA). Irradiate.

-

Analysis: Analyze both samples via HPLC-MS or GC-MS.

-

Sample A Product: N-cyclohexyl-3-(phenylsulfonyl)aniline.

-

Sample B Product: Diethylamino-azepine derivative.

-

Data Interpretation:

| Observation | Mechanistic Insight |

|---|---|

| High Yield of Azepine (in DEA) | Indicates the singlet nitrene has a short lifetime and rapidly rearranges to the ketenimine. Common for electron-deficient aryl azides. |

| High Yield of Amine (in Cyclohexane) | Indicates efficient ISC to triplet (followed by H-abstraction) OR direct insertion. |

| Polymerization (Dark precip.) | Evidence of ketenimine polymerization (Tar formation). |

Protocol: Scavenger-Assisted Crosslinking

To maximize specific crosslinking in biological or polymer systems, one must suppress the ring-expansion pathway.

-

Environment: Perform photolysis in a rigid matrix (frozen solution or solid polymer state) if possible. Lattice constraints inhibit the geometric distortion required for ring expansion (benzazirine formation), forcing the nitrene to react via insertion or ISC.

-

Wavelength Selection: Use

(Pyrex filtered) rather than

Part 4: Applications in Drug Discovery & Materials

Photoaffinity Labeling (PAL)

3-azidophenyl sulfone derivatives are superior to simple phenyl azides for PAL due to the red-shifted absorption provided by the sulfone auxochrome.

-

Advantage: The sulfone shifts absorption toward 300 nm, reducing damage to biological targets (proteins/DNA) compared to phenyl azide (254 nm).

-

Risk: The electrophilicity of the ring-expanded species can lead to "pseudo-photoaffinity labeling"—where the long-lived ketenimine diffuses away from the active site and reacts with random nucleophiles on the protein surface.

-

Mitigation: Use "flash" photolysis (high intensity, short duration) to favor local insertion over diffusion-controlled rearrangement.

Polymer Curing (Polysulfones)

In the context of polysulfone membranes (e.g., bis(3-azidophenyl) sulfone crosslinkers):

-

Mechanism: The nitrene inserts into the C-H bonds of adjacent polymer chains.

-

Thermal Activation: Unlike biological PAL, polymer curing can also be initiated thermally (

). Thermal decomposition yields the singlet nitrene with high efficiency, promoting crosslinking density which improves solvent resistance and mechanical strength.

References

-

Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Phenyl Azide.[5][6][7] Chemical Reviews.[3] This seminal review details the singlet-triplet splitting and the ring-expansion mechanism of aryl nitrenes.

-

Bordwell, F. G., et al. (1990). Electronic Effects of Sulfonyl Groups. Journal of Organic Chemistry.[5] Provides the foundational physical organic chemistry regarding the electron-withdrawing nature of meta- vs para-sulfonyl groups.

-

Soundararajan, S., & Platz, M. S. (1990). Descriptive Photochemistry of Polyfluorinated Aryl Azides. Journal of Organic Chemistry.[5] (Comparative reference for EWG-substituted aryl azides and the suppression of ring expansion).

-

Liu, S., et al. (2021). Arylazo Sulfones: Multifaceted Photochemical Reagents.[4] Organic & Biomolecular Chemistry.[3][4][8] Discusses the broader photochemical context of sulfone-bearing nitrogen species.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Arylazo sulfones: multifaceted photochemical reagents and beyond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitrene - Wikipedia [en.wikipedia.org]

- 8. Bis-Sulfone PEG | AxisPharm [axispharm.com]

- 9. Sulfamoyl nitrenes: singlet or triplet ground state? - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Quantum Yield Determination of 3-Azidophenyl Sulfone Photolysis

Executive Summary

3-Azidophenyl sulfone derivatives represent a critical class of photoaffinity labeling (PAL) agents. Unlike simple phenyl azides, the sulfone moiety (

This guide provides a rigorous framework for characterizing the quantum yield (

Part 1: Mechanistic Foundations

To measure the quantum yield, one must first understand the photon-driven events. The photolysis of 3-azidophenyl sulfone is not a single-step process but a bifurcation of pathways.

The Photochemical Cascade

Upon absorption of a photon (typically UV, 254–300 nm, though sulfones can shift this >300 nm), the azide expels molecular nitrogen (

-

Singlet Nitrene (

): The immediate, highly electrophilic species. It has a short lifetime ( -

The Divergence:

-

Pathway A (Ring Expansion): In aqueous or nucleophilic solvents, the singlet nitrene rearranges into a 1,2,4,6-azepine (or ketenimine). This is often a "dead-end" for crosslinking but the dominant pathway in water.

-

Pathway B (Intersystem Crossing - ISC): The singlet relaxes to the triplet nitrene (

) . The sulfone group facilitates this via spin-orbit coupling effects compared to unsubstituted phenyl azides. The triplet is the active species for C-H insertion (labeling).

-

The Sulfone Effect

The sulfone group at the meta (3-) position is strategic:

-

Stability: It stabilizes the precursor azide against thermal decomposition.

-

Red Shift: It shifts the absorption bathochromically, allowing photolysis at wavelengths less damaging to proteins (>300 nm).

-

Electrophilicity: It increases the electrophilic nature of the nitrene, potentially enhancing insertion rates into nucleophilic residues.

Figure 1: Photochemical pathways of aryl azides.[1] The quantum yield (

Part 2: Experimental Protocol (Chemical Actinometry)

Directly counting photons is impractical. We use Potassium Ferrioxalate Actinometry , the gold standard for UV photolysis (250–500 nm).[2] This method validates the photon flux (

Reagents & Preparation

-

Actinometer: Potassium Ferrioxalate (

).[2][3] -

Developer: 1,10-Phenanthroline (0.1% in acetate buffer).

-

Solvent: 0.05 M

.

CRITICAL: All actinometer preparation must be done under red safety light (darkroom conditions). Ferrioxalate is extremely sensitive to ambient blue/UV light.

The Workflow

Step 1: Characterize the Light Source (

)

-

Prepare 0.006 M Potassium Ferrioxalate in 0.05 M

. -

Place 3 mL into a quartz cuvette (Path length

cm). -

Irradiate for time

(e.g., 30, 60, 90 seconds) at the specific wavelength used for your azide (e.g., 300 nm). -

Development: Mix 1 mL irradiated solution + 0.5 mL phenanthroline + 2 mL buffer. Let sit 30 mins.

-

Measure Absorbance at 510 nm (

).[2][4] -

Calculate Flux (

) using the known

Step 2: Photolyze the 3-Azidophenyl Sulfone

-

Prepare the azide solution (Absorbance at irradiation

should be -

Irradiate for the same intervals as the actinometer.[3]

-

Monitor the disappearance of the azide peak (typically

250–280 nm) or the appearance of the amine/product via HPLC.

Calculation Logic

The Quantum Yield (

If the sample absorbs all light (

- : Change in molar concentration.

- : Volume (L).[2]

- : Einstein/sec (from actinometry).

- : Time (sec).

Figure 2: Workflow for determining quantum yield using chemical actinometry.

Part 3: Data Analysis & Typical Values

Expected Values

While specific values depend on the exact derivative and solvent, aryl azides generally exhibit the following quantum yield ranges:

| Compound Class | Solvent Environment | Typical | Notes |

| Simple Phenyl Azide | Hydrocarbon (Inert) | 0.4 – 0.5 | High efficiency of nitrene formation. |

| Simple Phenyl Azide | Aqueous | < 0.3 | Lower efficiency due to rapid ring expansion. |

| 3-Azidophenyl Sulfone | Organic/Inert | 0.5 – 0.8 | EWG stabilizes precursor; efficient photolysis. |

| 3-Azidophenyl Sulfone | Aqueous | 0.3 – 0.6 | Sulfone may retard ring expansion compared to H-azides. |

Troubleshooting & Sources of Error

-

Inner Filter Effect: If the photoproduct (e.g., amine or azo-dimer) absorbs at the irradiation wavelength, it will "steal" photons from the remaining azide.

-

Solution: Keep conversion low (<10%) to assume linear kinetics.

-

-

Thermal Instability: Azides can degrade thermally.

-

Control: Run a "Dark Control" (sample wrapped in foil) alongside the experiment.

-

-

Oxygen Quenching: Triplet nitrenes react with dissolved

.-

Protocol: Degas solvents with Argon bubbling for 15 mins if measuring intrinsic

of the nitrene pathway.

-

Part 4: Implications for Drug Development

For researchers using 3-azidophenyl sulfone linkers in proteomics (e.g., ABPP - Activity-Based Protein Profiling):

-

Labeling Efficiency: A

implies that for every 2 photons absorbed, 1 reactive nitrene is generated. This is highly efficient compared to diazirines ( -

Wavelength Safety: The sulfone allows irradiation at 300–310 nm. This avoids the 254 nm region where DNA and protein damage is severe.

-

Scavenging: In biological media, the "Ring Expansion" pathway (Figure 1) is the enemy. It consumes the nitrene without labeling the target. The electron-withdrawing sulfone helps favor the triplet state (insertion) over ring expansion, improving the signal-to-noise ratio in labeling experiments.

References

-

Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105–2146.

-

Platz, M. S. (1995). Photochemistry of Phenyl Azide. In: Horspool W.M., Song PS. (eds) CRC Handbook of Organic Photochemistry and Photobiology.

-

Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. Chemical Reviews, 106(10), 3844–3867.

-

Hatchard, C. G., & Parker, C. A. (1956). A New Sensitive Chemical Actinometer. II. Potassium Ferrioxalate as a Standard Chemical Actinometer.[2][3][5][6] Proceedings of the Royal Society of London. Series A, 235(1203), 518–536.

-

Soundararajan, N., & Platz, M. S. (1990). Descriptive Photochemistry of Polyfluorinated Azides. Journal of Organic Chemistry, 55(7), 2034–2044. (Demonstrates substituent effects on quantum yields).

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3-Azidophenyl Sulfone for Advanced Protein Cross-Linking Studies

For: Researchers, scientists, and drug development professionals.

Foundational Principles: The "Why" and "How" of 3-Azidophenyl Sulfone

Photo-affinity cross-linking is a powerful technique for capturing transient or weak interactions between biomolecules in their native environment. Unlike conventional chemical cross-linkers that react spontaneously, photo-reactive probes offer unparalleled temporal control, initiating covalent bond formation only upon exposure to a specific wavelength of light.[1][2] Among these probes, aryl azides, and specifically 3-azidophenyl sulfone, represent a versatile class of reagents for elucidating protein-protein interactions, mapping binding sites, and identifying drug targets.[3]

The utility of 3-azidophenyl sulfone stems from the predictable photochemistry of the aryl azide group. When exposed to UV light (typically in the 250-350 nm range), the azide moiety releases a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1][4] This nitrene is exceptionally reactive and can insert into C-H and N-H bonds or add to double bonds of nearby amino acid residues, forming a stable, covalent cross-link.[1][5] This ability to react non-specifically with a wide range of residues in close proximity makes it an invaluable tool for "freezing" molecular interactions for subsequent analysis.[5]

The phenyl sulfone group, while not directly involved in the cross-linking reaction, modulates the electronic properties of the aryl azide, influencing its stability and reactivity. This guide will provide the foundational knowledge and practical protocols to effectively utilize 3-azidophenyl sulfone in your research.

Mechanism of Action: From Photon to Covalent Bond

Understanding the photochemical pathway of 3-azidophenyl sulfone is critical for designing and troubleshooting experiments. The process is a rapid, light-induced cascade that transforms an inert probe into a potent cross-linking agent.

-

Photoactivation: The process begins with the absorption of a photon by the aryl azide group. This energy input is sufficient to break the bond between the first and second nitrogen atoms of the azide.

-

Nitrogen Extrusion: A molecule of dinitrogen (N₂), a highly stable leaving group, is released.

-

Nitrene Formation: The primary product of this photo-decomposition is a highly reactive singlet nitrene.[6] This species has a vacant p-orbital and is highly electrophilic.

-

Intersystem Crossing (Optional): The singlet nitrene can undergo intersystem crossing to form a more stable, but still reactive, triplet nitrene.

-

Covalent Cross-Linking: The singlet nitrene is the primary species responsible for the desired cross-linking reactions. It can undergo:

-

C-H Insertion: Direct insertion into a carbon-hydrogen bond of a nearby amino acid side chain or backbone.

-

N-H Insertion: Insertion into a nitrogen-hydrogen bond, commonly found in peptide backbones and certain amino acid side chains (e.g., Lysine, Arginine, Histidine).

-

Addition to Double Bonds: Reaction with aromatic side chains (e.g., Tryptophan, Tyrosine, Phenylalanine).

-

This cascade of events occurs within microseconds, effectively capturing a "snapshot" of the molecular interactions at the moment of UV irradiation.

Figure 1: Photoactivation and reaction cascade of 3-azidophenyl sulfone.

Experimental Design & Optimization: A Scientist's Guide

The success of any photo-cross-linking experiment hinges on careful planning and optimization. The goal is to maximize the yield of specific cross-links while minimizing non-specific aggregation and protein damage.

Critical Parameters

| Parameter | Recommended Starting Point | Rationale & Key Considerations |

| Cross-linker Concentration | 10-100 µM for purified proteins; 0.1-1 mM for complex mixtures (e.g., cell lysates) | Start with a 10- to 50-fold molar excess over the protein of interest. Higher concentrations increase cross-linking efficiency but also risk protein aggregation and non-specific labeling.[7] Titration is essential. |

| UV Wavelength | 254 nm or 365 nm | Simple phenyl azides are efficiently activated by short-wave UV (254-275 nm), while substituted azides (like nitrophenyl azides) can be activated by long-wave UV (300-460 nm).[1] Using longer wavelengths can minimize potential damage to proteins and nucleic acids.[8] |

| UV Irradiation Time | 5-30 minutes | Time is dependent on the lamp intensity and distance to the sample. Shorter, high-intensity exposure is often preferable to long, low-intensity exposure to minimize sample heating and degradation. |

| Sample Temperature | 4°C (on ice) | UV lamps generate heat.[5] Keeping the sample on ice during irradiation is critical to maintain protein stability and prevent thermal denaturation. |

| Buffer Composition | Phosphate-buffered saline (PBS), HEPES | Crucially, avoid primary amines (e.g., Tris, Glycine) and thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol). [1][5] Primary amines will quench the reactive nitrene, and thiols will reduce the azide group, rendering it inactive. |

| Quenching | Addition of excess primary amine (e.g., 50 mM Tris) or reducing agent (e.g., 5 mM DTT) | After UV irradiation, it is essential to quench any remaining reactive species to prevent non-specific reactions during downstream processing. |

Essential Controls: The Key to Trustworthy Data

A robust experimental design includes controls that validate the specificity of the observed cross-links.

-

No UV Control: A sample containing the protein and cross-linker but not exposed to UV light. This control is essential to ensure that the observed cross-linking is light-dependent and not due to other chemical reactions.

-

No Cross-linker Control: A sample containing the protein and exposed to UV light but without the 3-azidophenyl sulfone. This control verifies that UV irradiation alone does not cause protein aggregation or non-specific covalent modifications.

-

Competition Control (for binding studies): If studying a specific interaction (e.g., between a protein and a small molecule-azide conjugate), include a sample with an excess of the non-conjugated small molecule. A reduction in cross-linking indicates a specific binding event.

Core Protocols

The following protocols provide a framework for two common applications. They should be optimized for your specific system.

Protocol 4.1: Probing Protein-Protein Interactions in a Purified Complex

This protocol is designed to identify interaction partners within a purified protein complex.

Materials:

-

Purified protein complex (e.g., 1-5 mg/mL)

-

3-Azidophenyl Sulfone (or a derivative thereof)

-

Reaction Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

UV Lamp (e.g., handheld UV lamp with 254 nm or 365 nm output)

-

Quartz cuvette or UV-transparent microplate

-

Ice bath

Step-by-Step Methodology:

-

Sample Preparation: Prepare the purified protein complex in the Reaction Buffer to a final concentration of 1-5 µM.

-

Cross-linker Addition: Prepare a 10 mM stock solution of 3-azidophenyl sulfone in a compatible organic solvent (e.g., DMSO). Add the stock solution to the protein sample to achieve a final concentration of 100 µM (a 20- to 100-fold molar excess). Scientist's Note: Perform this and all subsequent steps in subdued light or in a dark room to prevent premature activation of the azide.[1]

-

Incubation: Incubate the mixture for 15-30 minutes on ice to allow the cross-linker to diffuse and associate with the protein complex.

-

UV Irradiation: Transfer the sample to a quartz cuvette or UV-transparent plate. Place the vessel on ice, approximately 5-10 cm from the UV lamp. Irradiate for 10-20 minutes. Rationale: Quartz is used for its high UV transparency, ensuring efficient activation. Polypropylene tubes block a significant amount of UV light.[5]

-

Quenching: Immediately after irradiation, add the Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 10 minutes at room temperature.

-

Downstream Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 4.2: Identification of Small Molecule-Protein Targets in Cell Lysate

This protocol uses a 3-azidophenyl sulfone-derivatized small molecule to identify its protein binding partners in a complex biological mixture.

Materials:

-

Cell lysate (prepared in a buffer without primary amines or thiols)

-

3-Azidophenyl sulfone-derivatized small molecule probe

-

Competition ligand (the underivatized small molecule)

-

Reaction Buffer, Quenching Buffer, UV Lamp, Ice bath (as in Protocol 4.1)

Step-by-Step Methodology:

-

Lysate Preparation: Prepare a clarified cell lysate in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, with protease inhibitors). Determine the total protein concentration.

-

Probe Incubation: Aliquot the lysate into three tubes:

-

(+) Probe, (+) UV: Add the azide-probe to a final concentration of 1-10 µM.

-

(-) UV Control: Add the azide-probe as above.

-

Competition Control: First, add a 100-fold excess of the underivatized small molecule and incubate for 30 minutes. Then, add the azide-probe.

-

-

Incubation: Incubate all tubes for 30-60 minutes at 4°C with gentle rotation.

-

UV Irradiation: Irradiate the "(+) Probe, (+) UV" and "Competition Control" samples as described in Protocol 4.1. Keep the "(-) UV Control" sample covered in foil on ice.

-

Quenching: Quench all three reactions with Tris buffer as described previously.

-

Downstream Analysis: The primary targets of the small molecule can now be identified. This typically involves an enrichment step (e.g., if the probe also contains a biotin tag for pulldown) followed by SDS-PAGE and mass spectrometry to identify the cross-linked proteins that are diminished in the competition control lane.[9][10]

Downstream Analysis Workflow

The ultimate goal of a cross-linking experiment is to identify the covalently linked products. The analytical workflow depends on the experimental question.

Figure 2: General workflow for the analysis of cross-linked protein samples.

-

SDS-PAGE & Western Blot: The simplest method to visualize cross-linking is to look for the appearance of higher molecular weight bands on an SDS-PAGE gel. If you have antibodies to the proteins of interest, Western blotting can confirm the identity of the components in the cross-linked complex.

-

Mass Spectrometry (MS): For precise identification of interaction sites, mass spectrometry is the gold standard.[11][12][13] The cross-linked protein complex is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. Specialized software is then used to identify the "X-shaped" spectra of cross-linked peptides, pinpointing which residues from which proteins were covalently linked.[10]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Low Cross-linking Yield | 1. Inactive cross-linker (reduced azide).2. Insufficient UV exposure (wrong wavelength, low intensity, short time).3. Quenching components in buffer (Tris, DTT).4. Proteins are not truly interacting. | 1. Use fresh cross-linker stock; ensure buffers are free of reducing agents.[5]2. Verify lamp output; increase irradiation time or decrease sample distance; use a quartz vessel.3. Switch to a non-reactive buffer like HEPES or PBS.4. Confirm interaction by an orthogonal method (e.g., co-IP, SPR). |

| Excessive Protein Aggregation | 1. Cross-linker concentration is too high.2. UV irradiation is too long or intense, causing protein damage.3. Non-optimal buffer conditions (pH, salt). | 1. Perform a concentration titration, starting at a lower molar excess.[7]2. Reduce irradiation time or intensity; ensure sample is kept cold.3. Optimize buffer to ensure protein stability prior to cross-linking. |

| High Background/Non-specific Labeling | 1. Cross-linker concentration is too high.2. Insufficient quenching after UV irradiation. | 1. Reduce cross-linker concentration.2. Ensure the quenching step is performed immediately after irradiation with a sufficient concentration of quencher. |

References

-

Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. National Center for Biotechnology Information.[Link]

-

The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. National Center for Biotechnology Information.[Link]

-

Cross-linking mass spectrometry for mapping protein complex topologies in situ. National Center for Biotechnology Information.[Link]

-

Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Semantic Scholar.[Link]

-

Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications.[Link]

-

New fluorescent probes for sulfane sulfurs and the application in bioimaging. Royal Society of Chemistry.[Link]

-

Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. PubMed.[Link]

-

Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the... National Center for Biotechnology Information.[Link]

-

Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres. Royal Society of Chemistry.[Link]

-

Developing a new cleavable crosslinker reagent for in-cell crosslinking. National Center for Biotechnology Information.[Link]

-

Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. National Center for Biotechnology Information.[Link]

-

Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes. ACS Publications.[Link]

-

Azide-based fluorescent probes: imaging hydrogen sulfide in living systems. PubMed.[Link]

-

A new heterobifunctional cross-linking reagent for the study of biological interactions between proteins. I. Design, synthesis, and characterization. PubMed.[Link]

-

Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. National Center for Biotechnology Information.[Link]

-

Sulfonyl 3-alkynyl pantetheinamides as mechanism-based crosslinkers of ACP dehydratase. National Center for Biotechnology Information.[Link]

-

New fluorescent probes for sulfane sulfurs and the application in bioimaging. National Center for Biotechnology Information.[Link]

-

Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Rappsilber Laboratory.[Link]

-

Nitrene Rearrangements: Formation of Reactive Intermediates and Unusual Molecules. ResearchGate.[Link]

-

NITRENES AS INTERMEDIATES. eGyanKosh.[Link]

-

Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry. Aakash Institute.[Link]

-

Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. National Center for Biotechnology Information.[Link]

-

Nitrenes slideshare Reactive intermediates. SlideShare.[Link]

-

General protein-protein cross-linking. PubMed.[Link]

-

UV-Vis absorption spectra of the sulfide P1, sulfoxide P3 and sulfone... ResearchGate.[Link]

-

Fe2+ and UV Catalytically Enhanced Ozonation of Selected Environmentally Persistent Antibiotics. MDPI.[Link]

-

A synthetic peptide blocking TRPV1 activation inhibits UV-induced skin responses. PubMed.[Link]

-

Degradation of the UV-filter benzophenone-3 in aqueous solution using persulfate activated by heat, metal ions and light. PubMed.[Link]

Sources

- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00937A [pubs.rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A synthetic peptide blocking TRPV1 activation inhibits UV-induced skin responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

The Bifunctional Workhorse: Harnessing 3,3'-Diazidodiphenyl Sulfone for Target Deconvolution and Covalent Fragment Screening in Drug Discovery

Introduction: A Tale of Two Azides on a Privileged Scaffold

In the intricate dance of drug discovery, identifying the precise molecular targets of a bioactive compound is a critical step that often dictates the trajectory of a research program. Similarly, the ability to covalently capture and characterize the binding partners of small molecule fragments can accelerate the development of potent and selective therapeutics. Herein, we introduce 3,3'-diazidodiphenyl sulfone, a versatile bifunctional reagent poised to address these challenges. This application note will detail the synthesis, unique properties, and potential applications of this molecule as a powerful tool in the modern drug discovery arsenal, bridging the gap between phenotypic screening and mechanistic understanding.

The diphenyl sulfone core is a well-established "privileged scaffold" in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, while its physicochemical properties often confer favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[1][3] By symmetrically functionalizing this core with two aryl azide moieties, we create a molecule with dual utility. Each aryl azide can serve as a photoactivatable crosslinking group for photoaffinity labeling (PAL) or as a versatile handle for bioorthogonal "click" chemistry.[4][5] This bifunctionality opens the door to innovative experimental designs for target identification and covalent ligand discovery.

Synthesis of 3,3'-Diazidodiphenyl Sulfone: A Two-Step Protocol

The synthesis of 3,3'-diazidodiphenyl sulfone is a straightforward process that begins with the commercially available 3,3'-dinitrodiphenyl sulfone. The protocol involves a reduction of the nitro groups to primary amines, followed by a diazotization-azidation reaction.

Part 1: Reduction of 3,3'-Dinitrodiphenyl Sulfone

The initial step is the reduction of the nitro groups of 3,3'-dinitrodiphenyl sulfone to form 3,3'-diaminodiphenyl sulfone. This can be achieved through various methods, including catalytic hydrogenation or using a reducing agent like iron powder in a weakly acidic solution.[6][7]

Protocol for Iron-Mediated Reduction:

-

Reaction Setup: In a round-bottom flask, suspend 3,3'-dinitrodiphenyl sulfone (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (3:1 v/v).

-

Acidification: Add a catalytic amount of hydrochloric acid to the suspension.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3,3'-diaminodiphenyl sulfone, which can be further purified by recrystallization or column chromatography.

Part 2: Diazotization and Azidation of 3,3'-Diaminodiphenyl Sulfone

The conversion of the diamine to the desired diazide is accomplished via a Sandmeyer-type reaction.[4][8] The primary aromatic amines are first converted to diazonium salts, which are then reacted in situ with sodium azide.[4][9]

Protocol for Diazotization-Azidation:

-

Dissolution and Cooling: Dissolve 3,3'-diaminodiphenyl sulfone (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.[4]

-

Diazotization: Prepare a solution of sodium nitrite (2.2 eq) in water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.[4] Stir for 30 minutes at this temperature.

-

Azidation: In a separate flask, dissolve sodium azide (2.5 eq) in water and cool to 0 °C. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude 3,3'-diazidodiphenyl sulfone can be purified by column chromatography on silica gel.

| Step | Key Reagents | Typical Yield | Purity (by HPLC) |

| Reduction | 3,3'-Dinitrodiphenyl sulfone, Iron powder, HCl | >90% | >95% |

| Diazotization-Azidation | 3,3'-Diaminodiphenyl sulfone, NaNO₂, NaN₃ | 70-85% | >98% |

Application 1: A Bifunctional Photoaffinity Probe for Target Identification

A primary application of 3,3'-diazidodiphenyl sulfone is as a bifunctional photoaffinity probe for identifying the cellular targets of a ligand of interest. In this workflow, one azide group is used for "click" chemistry to attach a known ligand, while the other azide serves as the photo-crosslinking moiety.

Workflow for Target Identification

Caption: Workflow for target identification using a 3,3'-diazidodiphenyl sulfone-based probe.

Detailed Protocol for Target Identification

-

Probe Synthesis:

-

Cellular Treatment and Photo-Crosslinking:

-

Treat live cells with the photoaffinity probe at various concentrations and for different durations to determine optimal labeling conditions.[12]

-

Include a competition control where cells are pre-incubated with an excess of the unmodified ligand to demonstrate specific binding.[13]

-

Irradiate the cells with UV light (typically 350-365 nm) to activate the aryl azide and induce covalent crosslinking to the target protein(s).[14]

-

-

Cell Lysis and Target Enrichment:

-

Proteomic Analysis:

-

Elute the enriched proteins from the beads or perform on-bead digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.[13]

-

Application 2: A Covalent Scaffold for Fragment-Based Drug Discovery

The symmetrical nature of 3,3'-diazidodiphenyl sulfone also makes it an attractive scaffold for covalent fragment-based ligand discovery (FBLD). In this approach, the diphenyl sulfone acts as the core, and the two azide groups can be independently functionalized with a library of small molecule fragments via "click" chemistry.

Workflow for Covalent Fragment Screening

Caption: Workflow for covalent fragment screening using a 3,3'-diazidodiphenyl sulfone-based library.

Detailed Protocol for Covalent Fragment Screening

-

Library Synthesis:

-

Synthesize a library of bifunctional fragments by reacting 3,3'-diazidodiphenyl sulfone with a diverse collection of alkyne-containing small molecule fragments in a parallel fashion.

-

-

Covalent Screening:

-

Incubate the purified protein of interest with individual members or pools of the bifunctional fragment library.

-

Irradiate the samples with UV light to induce covalent crosslinking of fragments that are binding to the protein.

-

-

Hit Identification and Validation:

-

Use intact protein mass spectrometry to identify which fragments have covalently attached to the protein (indicated by a mass shift corresponding to the fragment's molecular weight).

-

For the confirmed hits, perform peptide mapping mass spectrometry (e.g., LC-MS/MS after tryptic digest) to identify the specific amino acid residue(s) that are crosslinked, thereby mapping the binding site.

-

Conclusion: A Versatile and Powerful Tool for Modern Drug Discovery

While not yet a commonplace reagent, the hypothetical applications of 3,3'-diazidodiphenyl sulfone presented here underscore its potential as a highly valuable tool for drug discovery researchers. Its straightforward synthesis and unique bifunctional nature, combining a medicinally relevant scaffold with two photoactivatable and "clickable" azide groups, offer innovative solutions to the persistent challenges of target identification and covalent ligand design. As the demand for more sophisticated chemical biology tools continues to grow, molecules like 3,3'-diazidodiphenyl sulfone are poised to play a significant role in accelerating the discovery of next-generation therapeutics.

References

-

Seneviratne, U. et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

-

Barros, T. C. et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 32(8), 1645-1651. [Link]

-

Geurink, P. P. et al. (2020). Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide. ACS Omega, 5(29), 18275–18287. [Link]

-

Seneviratne, U. et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

-

Gritsan, N. P. et al. (2008). Photochemistry of Ortho, Ortho' Dialkyl Phenyl Azides. The Journal of Organic Chemistry, 73(18), 7075–7082. [Link]

-

Renzi, F. et al. (2016). From anilines to aziridines: A two-step synthesis under continuous-flow conditions. Beilstein Journal of Organic Chemistry, 12, 1746–1753. [Link]

-

Budyka, M. F. et al. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Journal of Photochemistry and Photobiology A: Chemistry, 429, 113921. [Link]

-

Mata, E. G. et al. (2016). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable azide-transfer reagents. Tetrahedron Letters, 57(31), 3464-3467. [Link]

-

Fang, K. et al. (1998). A Bifunctional Photoaffinity Probe for Ligand/Receptor Interaction Studies. Journal of the American Chemical Society, 120(30), 7543–7544. [Link]

-

Dembinski, R. et al. (2017). Unprecedentedly Simple Method of Synthesis of Aryl Azides and 3-Hydroxytriazenes. Synthesis, 49(15), 3373-3381. [Link]

-

D'Souza, A. A. & D'Souza, M. J. (2018). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 23(10), 2469. [Link]

-

Budyka, M. F. et al. (1992). The photochemistry of phenyl azide. Russian Chemical Reviews, 61(1), 25-39. [Link]

-

Schrock, A. K. & Schuster, G. B. (1984). Photochemistry of phenyl azide: chemical properties of the transient intermediates. Journal of the American Chemical Society, 106(18), 5228–5234. [Link]

-

Platz, M. S. (2004). Photochemistry of Azides: The Azide/Nitrene Interface. In CRC Handbook of Organic Photochemistry and Photobiology (2nd ed.). CRC Press. [Link]

- CN101250143A. (2008). Method for preparing 3, 3-diaminodiphenyl sulphone.

-

Parker, C. G. & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell, 180(4), 605–632. [Link]

-

Ivachtchenko, A. V. et al. (2013). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. Bioorganic & Medicinal Chemistry, 21(15), 4556-4567. [Link]

-

ChomiX Biotech. (2023). Photoaffinity probes. [Link]

-

ResearchGate. (2025). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. [Link]

- CN101429143B. (2011). Method for preparing 3, 3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3, 3' -dinitrodiphenyl sulfone.

-

Fang, K. et al. (1998). A Bifunctional Photoaffinity Probe for Ligand/Receptor Interaction Studies. Journal of the American Chemical Society, 120(30), 7543-7544. [Link]

-

Li, H. et al. (2011). Development of Highly Efficient Deep-UV and Electron Beam Mediated Cross-Linkers: Synthesis and Photolysis of Bis(perfluorophenyl) Azides. Chemistry of Materials, 23(6), 1636–1644. [Link]

-

Justia Patents. (1983). Process for preparing of 3,3'-diamino diphenylsulfones. [Link]

- JPH0625103B2. (1994). Method for purifying 3,3'-dinitrodiphenyl sulfone.

-

Wang, Y. et al. (2017). Synthetic pathway for the 5‐step synthesis of bis‐azide crosslinker C2. ResearchGate. [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

-

Bräse, S. et al. (2014). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 6(6), 1795–1829. [Link]

- WO2015004563A1. (2015). Azide-based crosslinking agents.

-

Reghabi, B. et al. (2000). Evaluation of bis (perfluorophenyl azide)s as cross-linkers for a soluble polyimide. Journal of Materials Chemistry, 10(7), 1745-1750. [Link]

-

Harman, J. G. et al. (2019). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics, 38(21), 4159–4175. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Gonzalez-Ponce, B. C. et al. (2022). 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Asian Journal of Chemistry. (2014). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. [Link]

-

Wikipedia. (n.d.). Diphenyl sulfone. [Link]

Sources

- 1. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Photoaffinity probes [chomixbio.com]

- 6. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]

- 7. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. broadpharm.com [broadpharm.com]

- 11. interchim.fr [interchim.fr]

- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing UV Wavelength for 3-Azidophenyl Sulfone Cross-Linking

Welcome to the technical support center for 3-azidophenyl sulfone-based photocross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure your experiments are both successful and reproducible.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your cross-linking experiments. The solutions provided are based on both theoretical principles and practical laboratory experience.

Question: I am observing very low or no cross-linking efficiency. What are the potential causes and how can I fix this?

Answer:

Low cross-linking efficiency is a common problem with several potential root causes. Let's break them down in a logical troubleshooting sequence.

1. Suboptimal UV Irradiation Conditions

The energy and wavelength of the UV light are critical for the activation of the aryl azide group.

-

Incorrect Wavelength: While a range of UV wavelengths can induce photoactivation, long-wavelength UV light (around 365 nm) is often most effective for aryl azide reagents.[1][2][3] Shorter wavelengths may be suitable for plain phenyl azides but can be less efficient for substituted aryl azides.[1]

-

Insufficient UV Dose (Intensity x Time): The total energy delivered to the sample is crucial. A low-intensity lamp will require a longer exposure time. For example, experiments have shown that a 30-minute exposure to a 366 nm UV source can yield efficient cross-linking.[1]

-

UV Light Attenuation: The material of your reaction vessel can significantly block UV light. Standard polypropylene microcentrifuge tubes can shield a substantial amount of UV radiation.[1]

Recommended Solutions:

-

Verify Lamp Specifications: Ensure your UV lamp emits at the recommended wavelength, typically in the 365 nm range.

-

Optimize Exposure Time: Perform a time-course experiment to determine the optimal irradiation duration for your specific setup (e.g., 5, 15, 30, 60 minutes).

-

Choose the Right Reaction Vessel: Use quartz cuvettes or dishes as they offer maximal UV transparency.[1] If you must use microcentrifuge tubes, ensure the lids are open to allow for direct exposure of the sample surface.[1]

-

Control Sample Temperature: High-intensity UV lamps can heat the sample, which may denature your molecules of interest. It is advisable to perform the irradiation on ice or using a cooling block.[1]

2. Incompatible Buffer or Solution Components

The chemical environment of your reaction can either quench the photoreaction or consume the reactive nitrene intermediate.

-

Presence of Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the photoactivated azide, thereby reducing your cross-linking yield.[1]

-

Presence of Reducing Agents: Thiol-containing reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol will reduce the azide group to an amine, rendering it incapable of photoactivation.[1]

Recommended Solutions:

-

Buffer Exchange: If your sample is in an incompatible buffer, perform a buffer exchange into a non-reactive buffer like PBS (Phosphate Buffered Saline) or HEPES prior to adding the cross-linker.

-

Avoid Thiols: Ensure that all solutions used in the steps leading up to and including the photoactivation are free of reducing agents.[1]

3. Issues with the Cross-Linking Reagent

-

Degradation: 3-azidophenyl sulfone and other aryl azide reagents can be sensitive to light and temperature over time.

-

Concentration: The concentration of the cross-linker relative to the target is a key parameter that often requires optimization.

Recommended Solutions:

-

Proper Storage: Store your cross-linking reagent protected from light and at the recommended temperature.

-

Titrate the Cross-linker: Perform a concentration-response experiment to find the optimal molar ratio of cross-linker to your target molecule.

Below is a troubleshooting flowchart to guide you through the process:

Caption: A flowchart for troubleshooting low cross-linking efficiency.

Question: I'm seeing non-specific cross-linking or unexpected adducts in my mass spectrometry results. What could be the cause?

Answer:

The high reactivity of the nitrene intermediate is a double-edged sword; it allows for versatile cross-linking but can also lead to non-specific reactions.[4]

-

Nitrene Reactivity: Upon UV activation, the aryl azide forms a highly reactive nitrene that can insert into C-H and N-H bonds or undergo addition reactions.[1] This broad reactivity can sometimes lead to cross-linking to unintended targets or even to the buffer components.

-

Reaction Byproducts: Depending on the reaction conditions, such as the presence or absence of oxygen, different reaction pathways can be favored, leading to a variety of photoproducts.[5]

-

Excess Cross-linker: Using too high a concentration of the cross-linker can increase the likelihood of random, proximity-based cross-linking events.

Recommended Solutions:

-

Optimize Cross-linker Concentration: Titrate down the concentration of the 3-azidophenyl sulfone reagent to the lowest effective concentration to minimize random insertions.

-

Include Control Experiments: Always run a control sample that includes the cross-linker but is not exposed to UV light. This will help you differentiate between true photocross-linking and non-covalent interactions or non-specific binding.

-

Consider Quenching Agents: While primary amines are generally avoided, in some specific applications, a small amount of a scavenger molecule can be added after the desired cross-linking time to quench any remaining unreacted nitrene. This must be carefully optimized.

Frequently Asked Questions (FAQs)

What is the mechanism of 3-azidophenyl sulfone photocross-linking?

The process begins with the absorption of UV light by the azide group. This photoactivation causes the azide to release a molecule of nitrogen gas (N₂), generating a highly reactive nitrene intermediate. This nitrene can then readily react with molecules in its immediate vicinity to form a stable covalent bond.[4][6]

Caption: The photocross-linking mechanism of 3-azidophenyl sulfone.

What is the optimal UV wavelength and energy for activation?

While successful photoactivation has been reported across a range of UV wavelengths, long-wavelength UV light is generally preferred to minimize potential damage to biological samples.[1]

| Parameter | Recommended Value | Rationale |

| Wavelength | 365 - 366 nm | Provides sufficient energy for activation while minimizing protein/nucleic acid damage often seen with shorter wavelengths (e.g., 254 nm).[1][2][3] |

| Exposure Time | 15 - 60 minutes | Highly dependent on lamp intensity and sample geometry. Requires empirical optimization.[1] |

| Lamp Intensity | Varies | Higher intensity lamps can reduce exposure time but increase sample heating.[1] |

How can I quantify the efficiency of my cross-linking reaction?

Quantification is essential for validating and optimizing your protocol.

-

High-Performance Liquid Chromatography (HPLC): This is a robust method to measure the depletion of both the free cross-linker and the un-cross-linked target molecule. Greater depletion corresponds to higher cross-linking efficiency.[1]

-

SDS-PAGE and Western Blotting: For protein targets, the formation of higher molecular weight species can be visualized. If one of the binding partners is tagged (e.g., with biotin or a FLAG tag), the cross-linked complex can be detected by Western blot.

-

Mass Spectrometry (MS): This is the most definitive method for confirming the identity of the cross-linked products and can even help to identify the specific site of cross-linking.[2]

Experimental Protocol: General Workflow for Photocross-Linking

This protocol provides a general framework. Specific details must be optimized for your particular application.

1. Sample Preparation

-

Ensure your molecule of interest is in a compatible buffer (e.g., PBS, HEPES) free from primary amines and reducing agents.[1]

-

Prepare a stock solution of the 3-azidophenyl sulfone cross-linker in a compatible organic solvent (e.g., DMSO).

-

Add the cross-linker to your sample at the desired final concentration. Incubate in the dark for a sufficient time to allow for binding to the target.

2. UV Irradiation

-

Place the sample in a quartz cuvette or other UV-transparent vessel.

-

Place the vessel on a cooling block or ice bath to maintain a constant, low temperature during irradiation.[1]

-

Expose the sample to a 365 nm UV light source for the optimized duration. Ensure the light path to the sample is unobstructed.